Phenacaine
Overview
Description
Preparation Methods
The synthesis of phenacaine begins with the condensation of p-phenetidine with triethyl orthoacetate to afford the imino ether (a Pinner salt). This intermediate then reacts with a second equivalent of the aniline, resulting in a net displacement of ethanol, producing the amidine, this compound . In an alternative patented synthesis, phenacetin is used as a precursor. Treatment with phosphorus trichloride gives the enol chloride, and reaction of this intermediate with p-phenetidine completes the synthesis of this compound .
Chemical Reactions Analysis
Phenacaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly involving the ethoxy groups on the aromatic rings.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenacaine has several scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly those involving calcium ion channels.
Medicine: Primarily used as a local anesthetic in ophthalmic procedures. Its efficacy and safety profile make it a valuable tool in medical research.
Industry: Employed in the formulation of various pharmaceutical products.
Mechanism of Action
Phenacaine exerts its effects by inhibiting the specific calmodulin-dependent stimulation of erythrocyte Ca2±ATPase and cyclic nucleotide phosphodiesterases. This inhibition leads to a decrease in calcium ion influx, which in turn reduces nerve signal transmission and provides local anesthesia .
Comparison with Similar Compounds
Phenacaine is similar to other local anesthetics such as benzocaine, lidocaine, and procaine. it is unique in its specific inhibition of calmodulin-dependent processes. This specificity makes it particularly effective in ophthalmic applications. Other similar compounds include:
Benzocaine: A widely used local anesthetic with a simpler structure.
Lidocaine: Known for its rapid onset and longer duration of action.
Procaine: Commonly used in dental procedures for its effective numbing properties.
This compound’s unique mechanism of action and specific applications in ophthalmology set it apart from these other local anesthetics.
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDAEKSDNVPFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046062 | |
Record name | Phenacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-93-9 | |
Record name | Phenacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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